1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate
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Overview
Description
1-Methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]imidazole ring system substituted with a 3,5-dimethylisoxazole-4-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate typically involves multiple steps. One common approach is the reaction of 1-methyl-1H-benzo[d]imidazole with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or halides, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different functional groups replacing the sulfonate group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-benzo[d]imidazole
3,5-dimethylisoxazole-4-sulfonic acid
Other sulfonate derivatives
Uniqueness: 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3,5-dimethyl-1,2-oxazole-4-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-8-13(9(2)19-15-8)21(17,18)20-10-4-5-12-11(6-10)14-7-16(12)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLASNROXMZCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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